Longifolene

Anticancer Cytotoxicity Selectivity Index

Longifolene (CAS 475-20-7) is a tricyclic sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol. It is a naturally occurring, oily liquid found primarily in the high-boiling fraction of pine resins, with a global production volume estimated at 100–1,000 metric tons per year.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
CAS No. 475-20-7
Cat. No. B1675064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLongifolene
CAS475-20-7
SynonymsLongifolene;  Junipen;  Junipene;  Kuromatsuen;  Kuromatsuene;  Longifolen;  NSC 150808;  NSC-150808;  NSC150808; 
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C3C1C(C2=C)CC3)C)C
InChIInChI=1S/C15H24/c1-10-11-6-7-12-13(11)14(2,3)8-5-9-15(10,12)4/h11-13H,1,5-9H2,2-4H3/t11-,12-,13+,15-/m1/s1
InChIKeyPDSNLYSELAIEBU-GUIRCDHDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Longifolene (CAS 475-20-7) Procurement Guide: Core Chemical Identity and Baseline Characteristics


Longifolene (CAS 475-20-7) is a tricyclic sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol [1]. It is a naturally occurring, oily liquid found primarily in the high-boiling fraction of pine resins, with a global production volume estimated at 100–1,000 metric tons per year [2]. Longifolene has been assessed for safety in fragrance applications by the Research Institute for Fragrance Materials (RIFM), which cleared it across seven human health endpoints [3].

Longifolene Procurement Risks: Why Generic Substitution with In-Class Sesquiterpenes Fails


While longifolene belongs to the broad class of tricyclic sesquiterpenes, its specific stereochemistry and reactivity profile distinguish it from structural analogs. In direct comparative studies, longifolene demonstrates distinct biological activities not shared by closely related compounds [1]. For instance, in an anti-neuropathic pain model, longifolene exhibited activity via opioid receptor activation, whereas another major sesquiterpene constituent, precocene II, showed no such effect [2]. Similarly, microbial transformation studies reveal that longifolene and its analog (-)-alloisolongifolene undergo different metabolic fates when exposed to the same fungal strains, underscoring that structural nuances critically impact both biological outcomes and derivative synthesis pathways [3]. Therefore, substituting longifolene with a generic sesquiterpene without validated equivalence data risks failure in both research and industrial applications.

Longifolene Comparative Evidence: Quantified Differentiation Against Key Comparators


Longifolene Exhibits 2.3x to 2.8x Higher Selectivity Index than Doxorubicin in Cancer Cell Lines

In an MTT assay comparing the cytotoxic effects of longifolene and the standard chemotherapeutic doxorubicin, longifolene demonstrated significantly lower toxicity toward healthy cells while retaining activity against cancer cell lines [1]. The selectivity index (SI), calculated as the ratio of IC50 in healthy Vero cells to IC50 in cancer cells, quantifies this differential effect.

Anticancer Cytotoxicity Selectivity Index

Longifolene Demonstrates Anti-Inflammatory Activity Comparable to Dexamethasone in RBL-2H3 Cells

A study on the essential oil of Pinus koraiensis wood identified longifolene as one of the key active anti-inflammatory constituents [1]. When tested individually, longifolene's effect on downregulating IL-4 and IL-13 expression and attenuating β-hexosaminidase secretion was comparable to that of the positive control, dexamethasone, a potent synthetic glucocorticoid [2].

Anti-inflammatory Cytokine Inhibition Immunology

Longifolene-Derived Compound 5a Matches or Exceeds Commercial Fungicide Chlorothalonil Against Four Plant Pathogens

A series of 22 novel longifolene-derived diacylhydrazine compounds were synthesized and evaluated for in vitro antifungal activity [1]. Compound 5a exhibited inhibitory rates that were better than or comparable to the commercial fungicide chlorothalonil against a panel of four agriculturally relevant fungal pathogens [2].

Antifungal Agrochemical Succinate Dehydrogenase Inhibitor

Catalytic Isomerization of Longifolene Achieves ~100% Selectivity to Isolongifolene at 90-95% Conversion

A patented catalytic process demonstrates the highly efficient and selective conversion of longifolene to its valuable isomer, isolongifolene [1]. The process is characterized by its green chemistry credentials, being solvent-free and utilizing a reusable solid acid catalyst [2].

Green Chemistry Catalysis Industrial Synthesis

Longifolene Amide Derivatives Demonstrate Superior Potency (MIC 0.488-0.977 μg/mL) to Rifampicin Against Key Pathogens

A recent study synthesized a series of ω-aminomethyl longifolene amide derivatives and evaluated their antimicrobial activity [1]. Several compounds (6f, 6i, 6k) displayed 'comparable or superior' antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Klebsiella pneumoniae when directly compared to the first-line antibiotic rifampicin [2].

Antimicrobial Drug Discovery Antibiotic Resistance

Longifolene, but Not Precocene II, Exerts Anti-Neuropathic Pain Activity via Opioid Receptor Activation

In a mouse model of chronic constriction injury, longifolene demonstrated significant anti-neuropathic pain activity at a dose of 9.94 mg/kg [1]. This effect was mediated through opioid receptor activation. In contrast, the structurally related sesquiterpene precocene II, also a major component of the same essential oil, exhibited no such activity [2].

Neuropathic Pain Analgesic In Vivo Pharmacology

Evidence-Based Application Scenarios for Longifolene Procurement


Prioritizing Longifolene as a Lead Scaffold in Anticancer Drug Discovery

Procurement of high-purity longifolene is justified for anticancer research programs focused on identifying compounds with improved therapeutic windows. Evidence shows longifolene possesses a higher selectivity index than doxorubicin in prostate cancer cell models, indicating a potential for lower off-target toxicity in healthy cells [1]. This profile makes it a compelling starting point for medicinal chemistry optimization aimed at developing safer chemotherapeutic agents.

Sourcing Longifolene as a Renewable Starting Material for Agrochemical Development

Industrial R&D groups developing novel fungicides should consider longifolene as a sustainable, bio-based scaffold. Synthesized longifolene derivatives have demonstrated in vitro antifungal activity that meets or exceeds that of the commercial fungicide chlorothalonil against a range of crop-damaging pathogens [2]. Its large-scale availability from renewable sources further supports its use in green chemistry applications [3].

Using Longifolene as a Standard in Anti-Inflammatory and Analgesic Research

Research programs investigating new treatments for inflammatory conditions or neuropathic pain can utilize longifolene as a natural product standard. It has shown anti-inflammatory effects comparable to dexamethasone in cellular models [4] and demonstrated in vivo efficacy in a neuropathic pain model via a specific mechanism (opioid receptor activation) that distinguishes it from other sesquiterpenes [5]. This established activity profile supports its use as a benchmark for screening novel analogs or botanical extracts.

Procuring Longifolene for High-Volume Industrial Synthesis of Fragrance Ingredients

For the fragrance industry, longifolene is a cost-effective, high-volume (100-1,000 metric tons/year) precursor to valuable odorants like isolongifolene [6]. Patented catalytic processes offer a green, high-selectivity (~100%) conversion route to isolongifolene at 90-95% conversion, providing a compelling economic and environmental advantage over alternative synthetic routes [7]. Its safety for use in fragrance has been affirmed by RIFM's comprehensive assessment [8].

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